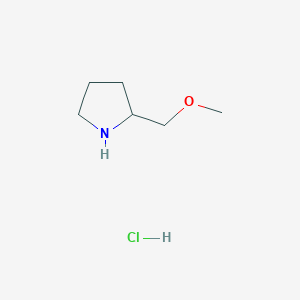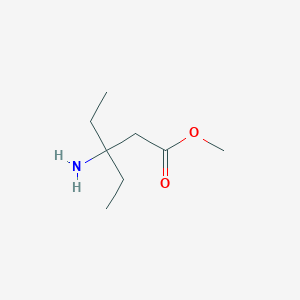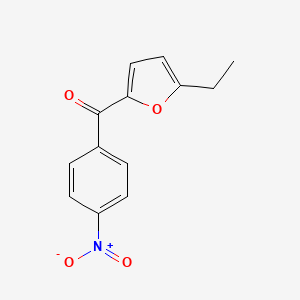
(4,4-Difluoro-1-methylcyclohexyl)methanamine
Übersicht
Beschreibung
(4,4-Difluoro-1-methylcyclohexyl)methanamine, also known as DFMMA, is an organic compound that belongs to the class of amines. It is a colorless, volatile liquid with a mild odor and a boiling point of 97.5 °C. DFMMA is a versatile compound, with a wide range of applications in organic synthesis, the pharmaceutical industry, and the development of new materials.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
(4-Phenylquinazolin-2-yl)methanamine, a compound related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, has been synthesized and used in catalytic transfer hydrogenation reactions with ruthenium complexes. These catalysts achieved high conversions and turnover frequency values in the hydrogenation of acetophenone derivatives, demonstrating their potential in catalytic applications.
Analytical Characterizations
The rise of new psychoactive substances marketed as "research chemicals" has led to the analytical characterization of various arylcyclohexylamines, including compounds structurally similar to (4,4-Difluoro-1-methylcyclohexyl)methanamine. These studies aid in the identification of new substances of abuse, contributing to forensic and legislative efforts to control their spread.
Photocytotoxic Applications
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine ligands have shown unprecedented photocytotoxicity in red light, indicating their potential in cellular imaging and as photocytotoxic agents in medical research.
Antimicrobial Activities
New quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from compounds related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These findings highlight the compound's potential in the development of new antimicrobial agents.
Environmental Impact Studies
Studies on the cis- and trans-isomers of (4-methylcyclohexyl)methanol, a compound structurally related to (4,4-Difluoro-1-methylcyclohexyl)methanamine, have provided valuable data on their physicochemical properties. This research aids in understanding the environmental fate and impact of such compounds, particularly in the context of chemical spills.
Eigenschaften
IUPAC Name |
(4,4-difluoro-1-methylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWONXEKZPVRDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoro-1-methylcyclohexyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)

![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)








![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)
